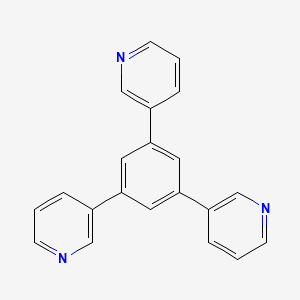

1,3,5-Tri(pyridin-3-yl)benzene

Übersicht

Beschreibung

1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, also known as TmPyPB, is a solution-processable electron transport / hole blocking layer (ETL / HBL) material used in organic electronics .

Synthesis Analysis

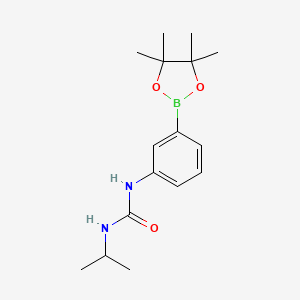

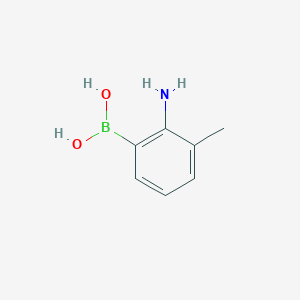

The synthesis method of 1,3,5-Tri(pyridin-3-yl)benzene is complicated and requires organic synthesis technology. A common synthesis method is by first synthesizing the Terphenyl structure, followed by modification of the phenyl and pyridyl groups .Molecular Structure Analysis

The molecule consists of a central benzene ring connected to three pyridine groups at the 1, 3, and 5 positions. Pyridine rings are known for their aromatic properties and nitrogen atoms, which can participate in various chemical reactions. Its chemical structure contains 3 benzene rings and 2 pyridine rings .Chemical Reactions Analysis

1,3,5-Tri(pyridin-3-yl)benzene is mainly used in organic synthesis for coordination chemistry and the preparation of coordination polymers. It can act as a coordination ligand with transition metal ions to form complexes and prepare polymers through coordination polymerization reactions .Physical And Chemical Properties Analysis

1,3,5-Tri(pyridin-3-yl)benzene is a white solid with a molecular weight of about 606.78g/mol. It has a melting point of about 220-230 ℃ and is insoluble in water, but soluble in organic solvents such as ethanol and dichloromethane . Its density is 1.167±0.06 g/cm3 (Predicted), and it has a melting point of >300 °C and a boiling point of 488.6±40.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen

Organic Electronic Devices

Specific Scientific Field

This application falls under the field of Material Science and Engineering , specifically in the subfield of Organic Electronics .

Application Summary

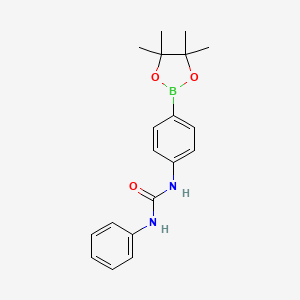

1,3,5-Tri(pyridin-3-yl)benzene, also known as TmPyPB, is widely used as an electron-transport layer and hole-blocking layer material in organic electronic devices such as OLEDs, OPV and perovskite solar cells .

Methods of Application

TmPyPB is blended with a hole-transporting material such as TCTA to fabricate high-efficiency blue PhOLEDs . The blend is then used as a co-host material in the device structure .

Results or Outcomes

The use of TmPyPB in organic electronic devices has resulted in high-efficiency blue PhOLEDs . It has been used in high-impact papers, indicating its significant contribution to the field .

Luminescent Materials

Specific Scientific Field

This application is in the field of Chemistry , specifically Coordination Chemistry and Luminescence Studies .

Application Summary

1,3,5-Tri(pyridin-3-yl)benzene is used to react with CuI to give a series of coordination frameworks containing various CuI clusters . These frameworks show various structural motifs depending on the reaction conditions and ligands’ backbones .

Methods of Application

Two isomeric C3-symmetric ligands, 1,3,5-tris(3-pyridylethynyl)benzene (L1) and 1,3,5-tris(4-pyridylethynyl)benzene (L2), were used to react with CuI to give a series of coordination frameworks .

Results or Outcomes

The coordination frameworks formed show various structural motifs depending on the reaction conditions and ligands’ backbones . Low-energy emissions at 538–615 nm for the frameworks have been observed, which are most likely to originate from an iodo-to-copper charge-transfer transition, possibly modified by Cu(I)⋯Cu(I) interactions .

Coordination Chemistry

Specific Scientific Field

This application falls under the field of Chemistry , specifically Coordination Chemistry .

Application Summary

1,3,5-Tri(pyridin-3-yl)benzene is mainly used in organic synthesis for the preparation of coordination chemistry and coordination polymers . It can act as a coordinating ligand to form complexes with transition metal ions .

Methods of Application

This compound can react with transition metal ions to form complexes, and through coordination polymerization reactions, polymers can be prepared .

Results or Outcomes

This compound has potential applications in material science and catalytic chemistry .

Fluorescent Dyes for Sensing and Imaging Applications

Specific Scientific Field

This application is in the field of Chemistry , specifically Fluorescence Spectroscopy .

Application Summary

1,3,5-Tri(pyridin-3-yl)benzene can be employed as a component in the synthesis of luminescent materials, including fluorescent dyes for sensing and imaging applications .

Methods of Application

This compound can be used as a building block in the active layer of Organic Photovoltaics (OPV) devices .

Results or Outcomes

The use of this compound in the synthesis of fluorescent dyes has contributed to advancements in sensing and imaging applications .

Synthesis of Luminescent Materials

Specific Scientific Field

This application falls under the field of Material Science and Engineering , specifically in the subfield of Luminescent Materials .

Application Summary

1,3,5-Tri(pyridin-3-yl)benzene can be employed as a component in the synthesis of luminescent materials, including organic light-emitting diodes (OLEDs) or fluorescent dyes for sensing and imaging applications .

Methods of Application

This compound can be used as a building block or donor material in the active layer of Organic Photovoltaics (OPV) devices .

Results or Outcomes

The use of this compound in the synthesis of luminescent materials has contributed to advancements in sensing and imaging applications .

Organic Synthesis for Coordination Chemistry and Coordination Polymers

Specific Scientific Field

This application is in the field of Chemistry , specifically Organic Synthesis .

Safety And Hazards

Zukünftige Richtungen

1,3,5-Tri(pyridin-3-yl)benzene can be employed as a component in the synthesis of luminescent materials, including organic light-emitting diodes (OLEDs) or fluorescent dyes for sensing and imaging applications. It can be used as a building block or donor material in the active layer of Organic photovoltaics (OPV) devices .

Relevant Papers

- “Pyridine-based electron transporting materials for highly efficient organic solar cells” discusses the effect of organic electron transporting layers (ETLs) on organic solar cells (OSCs) and demonstrates that the compound TmPyPB is a promising material as an ETL in OSCs .

- “TmPyPB, 1,3,5-Tris(3-pyridyl-3-phenyl)benzene” was used in the high-impact paper "Rivers of Light—Ternary Exciplex Blends for High Efficiency Solution-Processed Red Phosphorescent Organic Light Emitting Diodes" .

- “Structure–Property Relationship of Pyridine‐Containing Triphenyl” discusses the derivatives of 1,3,5-Tri(pyridin-3-yl)benzene and their use in iridium (III) bis (4,6‐ (di‐fluorophenyl)pyridinato‐N,C2′)picolinate (FIrpic)‐based blue phosphorescent organic light‐emitting devices .

Eigenschaften

IUPAC Name |

3-(3,5-dipyridin-3-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3/c1-4-16(13-22-7-1)19-10-20(17-5-2-8-23-14-17)12-21(11-19)18-6-3-9-24-15-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQUDGFWPWKPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261940 | |

| Record name | 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tri(pyridin-3-yl)benzene | |

CAS RN |

872277-48-0 | |

| Record name | 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872277-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)

![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)

![(S)-1-[(S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B3068801.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B3068810.png)